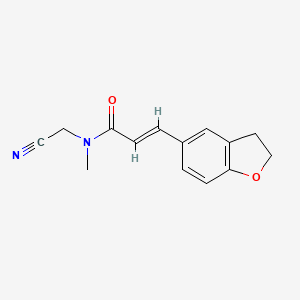

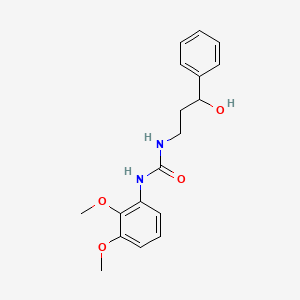

(E)-N-(cyanomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-methylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(cyanomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-methylprop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Natural Source and Bioactivity of Benzofuran Derivatives

Benzofuran compounds are widely present in nature and have shown significant bioactivity, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The versatility of benzofuran compounds has led to increased interest in their potential as natural drug lead compounds. Novel methods for constructing benzofuran rings, such as free radical cyclization cascades and proton quantum tunneling, have been developed, offering efficient routes to synthesize complex benzofuran derivatives (Miao et al., 2019).

Antimicrobial Properties of Benzofuran

Benzofuran derivatives have been recognized for their antimicrobial potential. Research indicates that benzofuran and its derivatives are effective against a variety of microbial agents, providing a promising scaffold for the development of new antimicrobial agents. This antimicrobial activity is particularly relevant in the context of increasing antibiotic resistance, making benzofuran derivatives a valuable resource in the search for new therapeutic options (Abbas & Dawood, 2022).

Synthetic Applications and Novel Drug Discovery

Benzofuran derivatives serve as key intermediates in the synthesis of various bioactive molecules. The unique structural features of benzofuran make it a privileged structure in the field of drug discovery. Benzofuran scaffolds have been utilized in the design of drugs with anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties, highlighting their broad therapeutic potential (Dawood, 2019).

Bioactive Benzofuran Derivatives

The wide range of biological activities associated with benzofuran derivatives has led to significant interest in their structure-activity relationships. These relationships have facilitated the discovery of several lead molecules for various disease conditions, emphasizing the importance of benzofuran derivatives in medicinal chemistry research (Khanam & Shamsuzzaman, 2015).

Emerging Trends in Benzofuran Research

Recent studies have focused on the synthesis, bioactivity, and potential drug applications of benzofuran derivatives. This includes investigations into their role as antimicrobial agents, with a particular focus on combating drug-resistant pathogens. The ongoing exploration of benzofuran derivatives in scientific research underscores their significance in developing new therapeutic agents and highlights the need for further study to fully realize their potential (Hiremathad et al., 2015).

properties

IUPAC Name |

(E)-N-(cyanomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-methylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16(8-7-15)14(17)5-3-11-2-4-13-12(10-11)6-9-18-13/h2-5,10H,6,8-9H2,1H3/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHKXKNDRULFNA-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#N)C(=O)C=CC1=CC2=C(C=C1)OCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC#N)C(=O)/C=C/C1=CC2=C(C=C1)OCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyanomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-methylprop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(Thiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2804448.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2804449.png)

![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid](/img/structure/B2804454.png)

![2-(6-Oxobenzo[c]chromen-3-yl)oxyacetic acid](/img/structure/B2804456.png)

![N-[[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]prop-2-enamide](/img/structure/B2804461.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2804462.png)

![2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B2804463.png)

![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2804465.png)

![4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2804466.png)